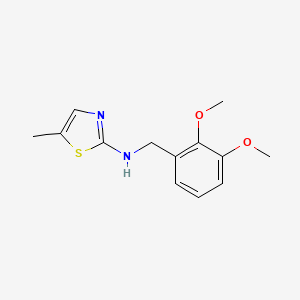
2-Chloro-5-(2,2,2-trifluoroéthyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie Agrochimique
2-Chloro-5-(2,2,2-trifluoroéthyl)pyridine: est un motif structurel clé dans les ingrédients agrochimiques actifs. Ses dérivés, tels que les trifluorométhylpyridines (TFMP), sont largement utilisés dans la protection des cultures. Les dérivés de TFMP comme la 2,3-dichloro-5-(trifluorométhyl)-pyridine sont très demandés comme intermédiaires pour la synthèse de divers produits de protection des cultures .
Industrie Pharmaceutique
Dans le secteur pharmaceutique, les dérivés de TFMP ont été incorporés dans plusieurs médicaments. La combinaison unique des propriétés physicochimiques de l’atome de fluor et des caractéristiques du groupement pyridine contribue aux activités biologiques de ces composés. Plusieurs produits pharmaceutiques contenant le groupement TFMP ont été approuvés, et de nombreux candidats sont en cours d’essais cliniques .
Médecine Vétérinaire
Comme pour les produits pharmaceutiques humains, les dérivés de TFMP sont également utilisés en médecine vétérinaire. Deux produits vétérinaires contenant la structure TFMP ont obtenu l’autorisation de mise sur le marché, ce qui indique la polyvalence de ce composé dans diverses applications biologiques .
Synthèse de Matériaux Fonctionnels
Le développement de composés organiques contenant du fluor, tels que la This compound, a permis de faire des progrès dans les matériaux fonctionnels. Les propriétés uniques de ces composés sont exploitées pour créer des matériaux ayant des caractéristiques spécifiques souhaitées .
Intermédiaire Chimique
Ce composé sert d’intermédiaire chimique dans la synthèse de plusieurs autres composés. Son rôle d’intermédiaire est crucial dans la production d’une large gamme de produits chimiques, en particulier dans la synthèse de molécules plus complexes .
Fonctionnalisation Régioexhaustive
2-Chloro-5-(trifluorométhyl)pyridine: , un composé étroitement apparenté, a été utilisé comme substrat modèle pour étudier la fonctionnalisation regioexhaustive. Ce processus est essentiel pour créer des structures chimiques spécifiques avec des groupes fonctionnels précis .
Recherche en Synthèse Organique
Le composé est également l’objet de recherches en synthèse organique, où les scientifiques explorent de nouvelles méthodes et réactions pour créer ou modifier des composés organiques. Sa stabilité et sa réactivité en font un candidat intéressant pour diverses applications en synthèse organique .
Chimie de la Découverte
Enfin, en chimie de la découverte, l’incorporation d’atomes de fluor dans les molécules organiques est un domaine de recherche important, la This compound joue un rôle dans l’exploration de nouveaux composés qui peuvent conduire au développement de nouveaux médicaments et agrochimiques .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can result in toxic or adverse effects, including liver and kidney damage.
Metabolic Pathways
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins in the blood, affecting its distribution in the body . These interactions can influence the localization and accumulation of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine in different tissues.
Subcellular Localization
The subcellular localization of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Propriétés
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLDIGZOBXAKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273222 | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-08-9 | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
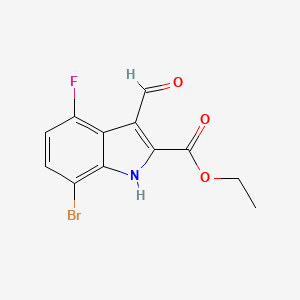
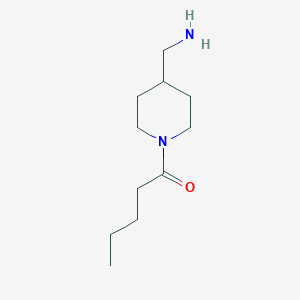

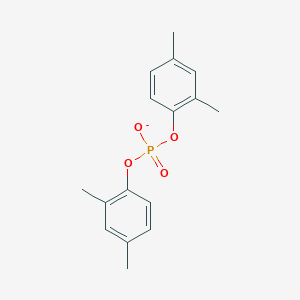

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
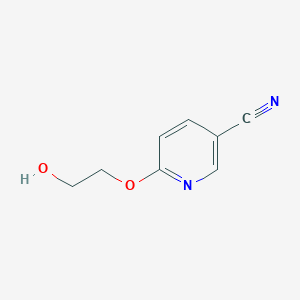
![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)
![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

